molecular formula C16H18F5NO4 B3846724 4,4,5,5,5-Pentafluoropentyl 4-(4-methoxyanilino)-4-oxobutanoate

4,4,5,5,5-Pentafluoropentyl 4-(4-methoxyanilino)-4-oxobutanoate

Cat. No.: B3846724
M. Wt: 383.31 g/mol
InChI Key: OSZXEUACRCRUFE-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl 4-(4-methoxyanilino)-4-oxobutanoate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pentafluoropentyl group and a methoxyanilino group attached to a butanoate backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentyl 4-(4-methoxyanilino)-4-oxobutanoate typically involves multiple steps:

    Formation of the Pentafluoropentyl Group: The pentafluoropentyl group can be introduced through a nucleophilic substitution reaction using pentafluoropentyl halide and an appropriate nucleophile.

    Attachment of the Methoxyanilino Group: The methoxyanilino group is introduced via a coupling reaction between 4-methoxyaniline and a suitable electrophile, such as an acyl chloride or ester.

    Formation of the Butanoate Backbone: The final step involves the esterification of the intermediate compound with butanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl 4-(4-methoxyanilino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

4,4,5,5,5-Pentafluoropentyl 4-(4-methoxyanilino)-4-oxobutanoate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 4-(4-methoxyanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,5-Pentafluoropentyl 4-aminobutanoate
  • 4,4,5,5,5-Pentafluoropentyl 4-(4-hydroxyanilino)-4-oxobutanoate
  • 4,4,5,5,5-Pentafluoropentyl 4-(4-chloroanilino)-4-oxobutanoate

Uniqueness

4,4,5,5,5-Pentafluoropentyl 4-(4-methoxyanilino)-4-oxobutanoate is unique due to the presence of the methoxyanilino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-(4-methoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F5NO4/c1-25-12-5-3-11(4-6-12)22-13(23)7-8-14(24)26-10-2-9-15(17,18)16(19,20)21/h3-6H,2,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZXEUACRCRUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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